SP-Chymostatin B - 70857-49-7

SP-Chymostatin B

Catalog Number: EVT-284350
CAS Number: 70857-49-7
Molecular Formula: C30H41N7O6
Molecular Weight: 595.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SP-Chymostatin B is a strong inhibitor of many proteases, including chymotrypsin, papain, chymotrypsin-like serine proteinases, chymases, and lysosomal cysteine proteinases such as cathepsins A,B,C, H, and L. It weakly inhibits human leucocyte elastase. It is effective at a final concentration of 100 to 200 μg/ml (10 to 100 μM). Chymostatin is often included in protease inhibitor cocktails used with plant extracts.
Source and Classification

SP-Chymostatin B is classified under natural products produced by Streptomyces bacteria, which are renowned for their ability to synthesize a wide range of bioactive compounds. It is particularly noted for its role in inhibiting proteolytic enzymes, which are crucial in various biological processes, including digestion and immune responses. The compound is part of a broader family of inhibitors that exhibit significant therapeutic potential against diseases related to protease activity.

Synthesis Analysis

The synthesis of SP-Chymostatin B typically involves biosynthetic pathways inherent to Streptomyces. These pathways often utilize nonribosomal peptide synthetases (NRPS), which are enzyme complexes responsible for assembling peptide sequences independent of ribosomal machinery.

Key Synthesis Steps

  1. Biosynthetic Gene Clusters: The genes encoding the enzymes involved in the synthesis of SP-Chymostatin B are organized into biosynthetic gene clusters within the Streptomyces genome. These clusters facilitate the production of the compound through a series of enzymatic reactions.
  2. Peptide Assembly: The NRPS catalyzes the formation of peptide bonds between amino acids, leading to the formation of precursor peptides that undergo further modifications.
  3. Post-Translational Modifications: After initial peptide assembly, modifications such as cyclization or oxidation occur, which are critical for the biological activity of SP-Chymostatin B.
  4. Purification: The final product is isolated through chromatographic techniques, ensuring high purity suitable for biological assays.
Molecular Structure Analysis

SP-Chymostatin B has a complex molecular structure characterized by a unique arrangement of amino acid residues and functional groups that contribute to its inhibitory properties.

Structural Features

  • Molecular Weight: Approximately 604.92 g/mol.
  • Functional Groups: The presence of aldehyde groups and ureido moieties distinguishes it from other peptide inhibitors, enhancing its ability to interact with active sites on target proteases.
  • Three-Dimensional Configuration: The spatial arrangement of its atoms allows for effective binding to serine proteases, which is crucial for its function as an inhibitor.
Chemical Reactions Analysis

SP-Chymostatin B participates in several chemical reactions that underline its mechanism as a protease inhibitor:

  1. Covalent Bond Formation: The compound forms covalent bonds with serine residues in the active sites of target proteases, resulting in irreversible inhibition.
  2. Enzyme-Substrate Interactions: Through molecular dynamics simulations and kinetic studies, it has been shown that SP-Chymostatin B exhibits high affinity for various serine proteases, leading to significant reductions in enzymatic activity.

Technical Parameters

  • Inhibition Constants (IC50): SP-Chymostatin B has demonstrated varying IC50 values against different proteases, indicating its potency and specificity.
Mechanism of Action

The mechanism by which SP-Chymostatin B inhibits proteases involves several key steps:

  1. Binding to Active Site: The compound binds covalently to the active site serine residue of the target protease.
  2. Formation of Hemiacetals: This interaction leads to the formation of hemiacetals or hemithioacetals, effectively blocking substrate access and inhibiting enzymatic activity.
  3. Irreversible Inhibition: Due to the covalent nature of the bond formed, this inhibition is permanent until new enzyme molecules are synthesized.
Physical and Chemical Properties Analysis

SP-Chymostatin B exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but may have limited solubility in water, affecting its bioavailability.
  • Stability: The compound's stability can vary based on environmental conditions such as pH and temperature.
  • Reactivity: Its aldehyde functionality makes it reactive towards nucleophiles, which is integral to its mechanism as a protease inhibitor.
Applications

SP-Chymostatin B has significant applications in various scientific fields:

  1. Biochemical Research: It serves as a valuable tool for studying protease functions and mechanisms in cellular processes.
  2. Therapeutic Development: Due to its potent inhibitory effects on pathogenic proteases, it holds potential for developing treatments for diseases characterized by excessive protease activity, such as cancer and inflammatory disorders.
  3. Drug Design: Insights gained from studying SP-Chymostatin B can inform the design of novel inhibitors with improved specificity and efficacy against specific proteases.
Biosynthesis and Microbial Origin of SP-Chymostatin B

1.1. Streptomyces spp. as Primary Producers of Chymostatin Analogues

SP-Chymostatin B (α-MAPI) belongs to the chymostatin family of protease inhibitors, predominantly biosynthesized by soil-dwelling actinobacteria of the genus Streptomyces. These Gram-positive, filamentous bacteria exhibit complex secondary metabolism, dedicating 5–23% of their genomic capacity to producing bioactive compounds like peptide aldehydes. Streptomyces hygroscopicus is the primary source of naturally occurring chymostatins, which exist as three major analogues (A, B, C) differing by a single amino acid residue (leucine, valine, or isoleucine) at the P1 position [4] [5]. The ecological function of SP-Chymostatin B in Streptomyces involves microbial competition, as it potently inhibits proteases secreted by rival bacteria and fungi. This competitive advantage is evolutionarily significant, explaining the conservation of chymostatin-like compounds across geographically diverse Streptomyces strains. Genomic analyses reveal extensive horizontal gene transfer events among actinobacteria, facilitating the distribution of biosynthetic gene clusters for peptide aldehydes across different species [5] [9].

Table 1: Streptomyces Species Producing Chymostatin Analogues

SpeciesNatural ProductStructural FeatureEcological Role
S. hygroscopicusSP-Chymostatin BValine at P1 positionCompetitive protease inhibition
S. lavendulaeChymostatin CIsoleucine at P1 positionPathogen defense
S. resistomycificusAnaloguesVariable P1 residuesSoil niche specialization

Genetic Clusters and Enzymatic Pathways in Peptide Aldehyde Biosynthesis

The biosynthesis of SP-Chymostatin B is governed by a specialized genomic locus encoding non-ribosomal peptide synthetases (NRPS) and auxiliary tailoring enzymes. Streptomyces genomes exhibit remarkable plasticity, with biosynthetic gene clusters (BGCs) concentrated in evolutionarily dynamic chromosomal arms rather than conserved central regions. These BGCs contain NRPS genes exceeding 10 kb, alongside genes encoding cytochrome P450 oxidoreductases, methyltransferases, and aldehyde-forming reductases [5] [7]. The chymostatin BGC shares organizational similarities with other peptide aldehyde clusters but contains unique signature genes responsible for the characteristic phenylalanine-aldehyde C-terminus.

Key enzymatic steps include the formation of the non-proteinogenic amino acid capreomycidine through a two-step modification:

  • Cyclization: Arginine undergoes enzymatic cyclization via a P450-dependent mechanism
  • Hydroxylation: Subsequent hydroxylation yields the basic capreomycidine moiety [1] [4]

This specialized amino acid is essential for chymostatin's bioactivity, as confirmed by structure-activity relationship studies showing reduced inhibitory capacity in analogues lacking this residue [1]. The cluster also encodes ABC transporters for extracellular secretion and regulatory proteins that control cluster expression in response to nutrient availability and microbial competition.

Table 2: Key Genetic Elements in SP-Chymostatin B Biosynthesis

Genetic ElementFunctionImpact on Structure
NRPS multi-modular genePeptide backbone assemblyDetermines tripeptide sequence
cprD (P450 gene)Capreomycidine synthesisForms bicyclic amino acid moiety
adm (reductase gene)Aldehyde group formationGenerates reactive C-terminal aldehyde
mtr (methyltransferase)N-methylation modificationsEnhances membrane permeability

Role of Non-Ribosomal Peptide Synthetases (NRPS) in SP-Chymostatin B Assembly

SP-Chymostatin B (C₃₀H₄₁N₇O₆; MW 595.69 g/mol) is biosynthesized through an NRPS assembly line mechanism rather than ribosomal translation. The NRPS megaenzyme comprises three modular units organized in a collinear "assembly line" fashion, with each module responsible for incorporating a specific amino acid residue [2] [5]:

  • Initiation Module:
  • Adenylation (A) domain activates phenylalanine
  • Thiolation (T) domain transfers activated amino acid to phosphopantetheinyl arm
  • Condensation (C) domain forms peptide bond with subsequent residue
  • Elongation Module:
  • Incorporates the non-proteinogenic amino acid capreomycidine
  • Specialized epimerization domain ensures correct stereochemistry
  • Termination Module:
  • Incorporates alanine or valine derivatives
  • Reductase (R) domain catalyzes reductive release, generating the characteristic C-terminal aldehyde (-CHO) instead of the typical carboxylic acid [1] [7]

The NRPS system demonstrates strict substrate specificity, particularly at the P1 position where hydrophobic residues (Val in SP-Chymostatin B) are incorporated. This specificity is determined by signature sequences within the A-domain substrate-binding pocket, which preferentially selects branched-chain aliphatic amino acids. The reductive release mechanism is critical for bioactivity, as evidenced by the significantly reduced inhibitory potency of alcohol derivatives (-CH₂OH) produced when reductase activity is impaired [1] [4].

Table 3: NRPS Modules in SP-Chymostatin B Biosynthesis

ModuleDomain OrganizationAmino Acid IncorporatedKey Enzymatic Function
1C-A-TPhenylalanineChirality control via epimerization
2C-A-T-ECapreomycidineNon-proteinogenic amino acid activation
3C-A-T-RValineReductive aldehyde formation

Post-Translational Modifications and Structural Diversification

Following NRPS-mediated assembly, SP-Chymostatin B undergoes several enzymatic modifications that enhance its target affinity and stability:

  • Aldehyde Stabilization: The reactive aldehyde group spontaneously forms a reversible hemiacetal adduct with serine residues in target proteases. This transition-state mimicry enables potent inhibition (Kᵢ in nM range) by resembling the tetrahedral intermediate of peptide hydrolysis [7]. In oxygen-limited environments, the aldehyde may undergo non-enzymatic conversion to semicarbazones, which retain inhibitory activity but exhibit altered pharmacokinetics [1].

  • Capreomycidine Modifications: The basic capreomycidine moiety undergoes hydroxyl group isomerization, significantly influencing target specificity. Structural analyses of protease-inhibitor complexes reveal that this bicyclic residue occupies the S1 binding pocket of chymotrypsin-like proteases, forming critical hydrogen bonds with active-site residues [7]. Substitution studies demonstrate that arginine analogues exhibit improved inhibitory activity against trypsin-like proteases, while norleucine substitutions abolish activity against lysosomal cysteine proteases [1] [4].

  • N-terminal Acetylation: While less common in non-ribosomal peptides, some chymostatin analogues undergo N-terminal acetylation mediated by specialized acetyltransferases. This modification enhances cellular penetration by increasing hydrophobicity, as confirmed by comparative assays showing 3-fold higher intracellular accumulation of acetylated derivatives in hepatocyte studies [1] [3]. The N-terminal modifications exemplify how Streptomyces employ combinatorial biochemistry strategies to generate structural diversity from conserved NRPS templates.

Properties

CAS Number

70857-49-7

Product Name

SP-Chymostatin B

IUPAC Name

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid

Molecular Formula

C30H41N7O6

Molecular Weight

595.7 g/mol

InChI

InChI=1S/C30H41N7O6/c1-19(2)25(27(40)34-22(18-38)16-20-10-5-3-6-11-20)37-26(39)23(14-9-15-33-29(31)32)35-30(43)36-24(28(41)42)17-21-12-7-4-8-13-21/h3-8,10-13,18-19,22-25H,9,14-17H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,31,32,33)(H2,35,36,43)/t22-,23-,24-,25-/m0/s1

InChI Key

BHKLLOMTBGCAMN-DRNWNIILSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=CC=C2)C(=O)O

Solubility

Soluble in DMSO

Synonyms

alkaline protease inhibitor (API)
alpha-MAPI
beta-MAPI
MAPI
microbial alkaline proteinase inhibito

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=CC=C2)C(=O)O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.